2-(2-Aminoethyl)chroman

Vue d'ensemble

Description

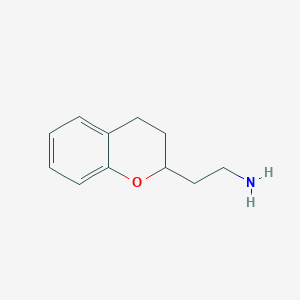

2-(2-Aminoethyl)chroman is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

Research has demonstrated that 2-(2-Aminoethyl)chroman exhibits potent cytotoxic activity against various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. For instance:

- Cytotoxic Effects : Derivatives of this compound have been shown to induce DNA fragmentation in leukemia, colon, prostate, and melanoma cell lines .

- Selectivity : Certain derivatives have shown selectivity for specific isoforms of human carbonic anhydrase, which is relevant for targeted cancer therapies .

Neuroprotective Effects

The compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Specific applications include:

- Monoamine Oxidase Inhibition : Compounds derived from this compound have demonstrated inhibitory activity against human monoamine oxidase B, which is a target for Alzheimer's treatment .

- Acetylcholinesterase Inhibition : Some derivatives have been identified as potent inhibitors of acetylcholinesterase, potentially aiding in the management of cognitive decline associated with Alzheimer's disease .

Anticoagulant Activity

Recent studies have highlighted the anticoagulant properties of certain derivatives of this compound. For example:

- VKORC1 Inhibition : Two specific derivatives were tested for their anticoagulant activity in vivo, showing comparable efficacy to warfarin while exhibiting lower toxicity profiles . The prothrombin times measured indicated significant anticoagulant effects without causing substantial side effects.

Industrial Applications

In addition to its biological significance, this compound is utilized in industrial applications:

- Synthesis of Specialty Chemicals : The compound serves as an intermediate in the production of pharmaceuticals and agrochemicals due to its reactive functional groups.

- Building Block for Complex Molecules : Its ability to participate in various chemical reactions makes it a valuable building block for synthesizing more complex organic compounds.

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Cytotoxicity Study :

- Neuroprotective Research :

- Anticoagulant Efficacy :

Analyse Des Réactions Chimiques

1.1. Friedel–Crafts Alkylation and Domino Reactions

A domino reaction sequence, as described in , could be adapted for introducing the aminoethyl group. This involves:

-

Friedel–Crafts alkylation to attach an ethyl group at the 2-position of chroman.

-

Transesterification to functionalize the ethyl group with an aminoethyl moiety.

-

Protodealumination to remove aluminum byproducts under acidic conditions.

This method leverages AlCl₃ as a catalyst for kinetic control, ensuring regioselectivity and diastereoselectivity. For example, in , phenols react with Erlenmeyer–Plochl azlactones and AlCl₃ to yield cis-3-aminochroman-2-ones, demonstrating the feasibility of amino group incorporation via similar domino processes.

2.1. Amination via Primary Amines

Palladium-catalyzed aminocarbonylation, as detailed in , highlights the role of primary amines in chroman functionalization. While these studies focus on chroman-2,4-diones, the use of primary amines (e.g., benzylamine, glycine methyl ester) under palladium catalysis could enable direct amination of alkylated chromans.

Key Observations from Pd-Catalyzed Reactions

| Amine Type | Primary Product | Yield Range |

|---|---|---|

| Primary amines | Chroman-2,4-diones | 40–90% |

| Secondary amines | Chromone-3-carboxamides | 45–80% |

| Data adapted from . |

This suggests that primary amines favor cyclization (e.g., ANRORC rearrangement), while secondary amines favor linear carbonylation. For 2-(2-aminoethyl)chroman, a primary amine might react with a pre-alkylated chroman to form the aminoethyl substituent.

3.1. ANRORC Rearrangement

The Addition–Nucleophilic Ring Opening–Ring Closure (ANRORC) mechanism, discussed in , is critical for chroman-2,4-dione formation. In the case of this compound, the reaction may proceed via:

-

Aza-Michael addition of a primary amine at the chroman’s electrophilic site (C-2).

-

Pyrone ring cleavage to generate a reactive intermediate.

-

Cyclization to form the aminoethyl substituent.

This pathway is supported by the RAHB (Resonance-Assisted Hydrogen Bonding) effect, which stabilizes intermediates during ring closure .

4.1. Resistance to Epimerization

In related syntheses of α-amino acids from chroman-2-ones , epimerization at α-carbons was avoided under optimized conditions (e.g., NaHCO₃ hydrolysis followed by HCl deprotection). For this compound, similar conditions could preserve stereochemical integrity during functionalization.

4.2. Biological Potential

Chroman derivatives are explored for neuroprotective and enzymatic inhibition properties . For example, chromanones with azepane substituents show dual cholinesterase and MAO-B inhibition . While this compound’s bioactivity is unexplored in the provided sources, its aminoethyl group may enable interactions with biological targets akin to these chromanones.

Propriétés

Formule moléculaire |

C11H15NO |

|---|---|

Poids moléculaire |

177.24 g/mol |

Nom IUPAC |

2-(3,4-dihydro-2H-chromen-2-yl)ethanamine |

InChI |

InChI=1S/C11H15NO/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-4,10H,5-8,12H2 |

Clé InChI |

MPCGKUJGBOYLEE-UHFFFAOYSA-N |

SMILES canonique |

C1CC2=CC=CC=C2OC1CCN |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.